molecular formula C15H12I2O4 B12371019 3-(3-(4-Hydroxyphenoxy)-2,4-diiodophenyl)propanoic acid

3-(3-(4-Hydroxyphenoxy)-2,4-diiodophenyl)propanoic acid

Cat. No.: B12371019
M. Wt: 510.06 g/mol
InChI Key: RDLUIMMKEZXFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MLAF50 is a chemical compound known for its role as an inhibitor of the interaction between the REV1 UBM2 domain and ubiquitin. This interaction is crucial in the DNA damage response, making MLAF50 a valuable tool in scientific research, particularly in the fields of molecular biology and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MLAF50 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .

Industrial Production Methods

Industrial production of MLAF50 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The compound is then formulated for research use, with strict quality control measures in place .

Chemical Reactions Analysis

Types of Reactions

MLAF50 primarily undergoes substitution reactions, where functional groups on the molecule are replaced by other groups. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .

Common Reagents and Conditions

Common reagents used in reactions involving MLAF50 include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium or platinum, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from reactions involving MLAF50 depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions can alter the oxidation state of the molecule .

Mechanism of Action

MLAF50 exerts its effects by inhibiting the interaction between the REV1 UBM2 domain and ubiquitin. This inhibition prevents the chromatin co-localization of REV1 with PCNA following DNA damage induction. By blocking this interaction, MLAF50 disrupts the DNA damage response pathway, which can have significant implications for cellular processes and disease treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MLAF50 is unique due to its specific inhibition of the REV1 UBM2-ubiquitin interaction, making it a valuable tool for studying the DNA damage response. Its high potency and specificity set it apart from other similar compounds, providing researchers with a powerful means to investigate protein interactions and cellular processes .

Properties

Molecular Formula

C15H12I2O4

Molecular Weight

510.06 g/mol

IUPAC Name

3-[3-(4-hydroxyphenoxy)-2,4-diiodophenyl]propanoic acid

InChI

InChI=1S/C15H12I2O4/c16-12-7-1-9(2-8-13(19)20)14(17)15(12)21-11-5-3-10(18)4-6-11/h1,3-7,18H,2,8H2,(H,19,20)

InChI Key

RDLUIMMKEZXFEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=CC(=C2I)CCC(=O)O)I

Origin of Product

United States

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